7,7-dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide

Chiral pool synthesis Amide bond formation Ketopinic acid derivatives

7,7-Dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide (C₁₆H₁₉NO₂, MW 257.33) is a chiral bicyclic carboxamide derived from (1S)-(+)-ketopinic acid, a camphor-based chiral pool building block. It features a rigid bicyclo[2.2.1]heptane scaffold with geminal 7,7-dimethyl substitution, a 2-oxo ketone handle, and an N-phenyl carboxamide group, establishing it as a versatile intermediate for chiral Schiff base ligand synthesis.

Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
Cat. No. B12148517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide
Molecular FormulaC16H19NO2
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2)C(=O)NC3=CC=CC=C3)C
InChIInChI=1S/C16H19NO2/c1-15(2)11-8-9-16(15,13(18)10-11)14(19)17-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,17,19)
InChIKeyLPLQAKRBLKWTOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide: A Camphor-Derived Chiral Carboxamide for Asymmetric Synthesis


7,7-Dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide (C₁₆H₁₉NO₂, MW 257.33) is a chiral bicyclic carboxamide derived from (1S)-(+)-ketopinic acid, a camphor-based chiral pool building block. It features a rigid bicyclo[2.2.1]heptane scaffold with geminal 7,7-dimethyl substitution, a 2-oxo ketone handle, and an N-phenyl carboxamide group, establishing it as a versatile intermediate for chiral Schiff base ligand synthesis [1]. The compound is obtained in 94% isolated yield as a white crystalline solid via a two-step sequence from (+)-ketopinic acid through the acid chloride, enabling straightforward scale-up and purification by recrystallization from ethanol [1].

Why Generic Substitution Fails for 7,7-Dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide in Chiral Applications


Norbornane-based carboxamides cannot be generically interchanged because the regiospecific placement of the gem-dimethyl groups (C7 vs. C3) dictates both the steric environment and the stereochemical outcome in asymmetric transformations. The 7,7-dimethyl substitution pattern, preserved from the (+)-ketopinic acid starting material, establishes a well-defined chiral pocket that is structurally distinct from the 3,3-dimethyl regioisomer (CAS 622361-48-2) and other camphor-derived amides [1]. This scaffold rigidity directly impacts diastereoselectivity during imine formation and subsequent metal coordination, making the specific substitution pattern a critical procurement parameter rather than an interchangeable structural feature [1].

Quantitative Differentiation Evidence for 7,7-Dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide


Synthetic Yield: 94% Isolated Yield vs. Typical Ketopinic Amide Couplings

The target compound is obtained in 94% isolated yield (3.838 g, 18.8 mmol from 20 mmol scale) via the acid chloride route from (1S)-(+)-ketopinic acid and aniline, using SOCl₂ for activation followed by reaction with aniline and Et₃N in toluene [1]. This high yield, achieved without chromatographic purification and with optional recrystallization from EtOH, compares favorably to the broader class of ketopinic acid amide formations, where yields for N-aliphatic amides (isopropylamine, benzylamine) have been reported to vary between 60–85% depending on the amine nucleophilicity [2]. The aniline-derived N-phenyl amide benefits from the aromatic amine's balanced reactivity, avoiding the competing side reactions observed with more basic aliphatic amines.

Chiral pool synthesis Amide bond formation Ketopinic acid derivatives

Regioisomeric Integrity: 7,7-Dimethyl vs. 3,3-Dimethyl Substitution Pattern

The 7,7-dimethyl substitution pattern (gem-dimethyl at the bridgehead-adjacent position) is structurally and stereochemically distinct from the 3,3-dimethyl regioisomer (CAS 622361-48-2). In the target compound, the 7,7-dimethyl groups create a steric environment adjacent to the C1 carboxamide, directly influencing the trajectory of nucleophilic attack at the C2 ketone during imine formation [1]. The 3,3-dimethyl isomer positions the gem-dimethyl group at the opposite bridge, resulting in a fundamentally different chiral induction profile. The target compound's ¹H NMR spectrum confirms the structural identity: characteristic signals at δ 1.04 (s, 3H) and 1.34 (s, 3H) for the diastereotopic 7-methyl groups, and δ 9.70 (br s, 1H) for the amide NH [1], providing unambiguous identity verification for procurement quality control.

Regioisomer differentiation Chiral scaffold geometry Steric environment control

Catalytic Performance of Derived Schiff Base Ligands in Asymmetric Transfer Hydrogenation

The target compound serves as the direct precursor to the chiral Schiff base imine 4, formed by condensation with excess aniline under p-TsOH catalysis with azeotropic water removal (49% yield for the imine formation step) [1]. The resulting Ru complex catalyzes asymmetric transfer hydrogenation (ATH) of prochiral ketones, achieving up to 97.3% substrate conversion and up to 27.3% enantiomeric excess [1]. While the ee is modest compared to state-of-the-art ATH catalysts (e.g., Noyori-type catalysts often exceeding 90% ee), the value of this compound lies in its role as a well-characterized, scalable entry point for exploring camphor-derived ligand architectures. The performance is comparable to other camphor-based ligand systems reported in the same era [1].

Asymmetric transfer hydrogenation Chiral Schiff base Ruthenium catalysis

Crystallinity and Purification: Recrystallization from Ethanol for Procurement-Grade Material

The target compound is isolated as a white crystalline solid that can be purified by simple recrystallization from ethanol, avoiding chromatographic separation [1]. This contrasts with many amide derivatives of ketopinic acid bearing aliphatic N-substituents, which often remain as oils or waxy solids requiring column chromatography for adequate purity [2]. The crystallinity facilitates procurement-quality material with consistent purity, simplifies QC by melting point determination, and enables long-term storage without degradation—important practical considerations for laboratories sourcing this intermediate for multi-step chiral ligand syntheses.

Solid-state properties Purification Quality control

Procurement-Relevant Application Scenarios for 7,7-Dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide


Chiral Schiff Base Ligand Synthesis for Asymmetric Catalysis Research

The primary documented use of this compound is as a precursor to chiral Schiff base imine 4 via condensation with aniline under Dean-Stark conditions [1]. The resulting bidentate ligand coordinates to Ru to form catalysts for asymmetric transfer hydrogenation. Research groups developing new chiral ligand architectures based on the camphor scaffold can procure this compound as a well-characterized starting material, bypassing the need for in-house synthesis from (+)-ketopinic acid. The established 94% yield protocol and crystallinity ensure reproducible entry into the ligand synthesis pipeline [1].

Chiral Auxiliary and Building Block for Diastereoselective Transformations

Ketopinic acid derivatives bearing N-phenyl carboxamide groups have been employed as chiral auxiliaries in asymmetric Michael additions and related transformations [1]. The N-phenyl group provides a UV-active chromophore for TLC and HPLC monitoring, a practical advantage over N-alkyl analogs. The rigid bicyclic framework with 7,7-dimethyl substitution creates a defined chiral environment that can influence diastereoselectivity in enolate alkylation and conjugate addition reactions [1].

Crystallography and Solid-State Supramolecular Chemistry Studies

The high crystallinity of this compound makes it suitable for X-ray diffraction studies. Related N-substituted 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamides have been structurally characterized by single-crystal X-ray diffraction, revealing intermolecular hydrogen bonding networks involving the amide NH and carbonyl oxygen [2]. Such structural data support applications in crystal engineering and supramolecular chemistry research where predictable hydrogen-bonding motifs are required.

Reference Standard for Regioisomer Purity in Quality Control

The distinct ¹H NMR spectrum of this compound, with characteristic signals at δ 1.04 (s, 3H), 1.34 (s, 3H), and 9.70 (br s, NH) [1], enables its use as a reference standard for distinguishing the 7,7-dimethyl regioisomer from the 3,3-dimethyl variant (CAS 622361-48-2). Procurement of authentic material with documented spectroscopic data allows analytical laboratories to verify regioisomeric purity of synthetic batches, a critical QC step when the chiral scaffold geometry directly affects downstream catalytic performance [1].

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